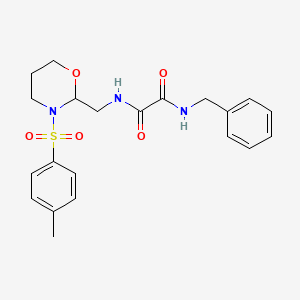

N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-benzyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-16-8-10-18(11-9-16)30(27,28)24-12-5-13-29-19(24)15-23-21(26)20(25)22-14-17-6-3-2-4-7-17/h2-4,6-11,19H,5,12-15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQIMWYVKBCZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring. The tosyl group is introduced to protect the oxazinan ring during subsequent reactions. The benzyl group is then attached to the nitrogen atom, followed by the formation of the oxalamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to handle the complex synthesis steps efficiently. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The benzyl and tosyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.

Scientific Research Applications

N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may be used in biochemical assays to investigate enzyme interactions and protein binding.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Variations

The oxalamide motif is highly tunable, with substituents dictating properties such as hydrogen bonding, solubility, and bioactivity. Key comparisons include:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Hydrogen Bonding and Solid-State Behavior

Hydrogen bonding between oxalamide groups is a defining feature. Compounds with planar substituents (e.g., acetylphenyl or methoxyphenyl groups) exhibit stronger intermolecular interactions, forming lamellar or layered structures . In contrast, bulky substituents like the 3-tosyl-1,3-oxazinan group in the target compound may disrupt close packing, reducing crystallinity but improving solubility. For example:

- N1,N2-Bis(2-acetylphenyl)oxalamide forms three-centered hydrogen bonds, enabling dense crystal packing .

- Primary mono-N-alkylated oxalamides adopt head-to-head or tail-to-tail arrangements in gels, dictated by solvent polarity .

- The 3-tosyl group in the target compound likely sterically hinders hydrogen bonding, as observed in analogs where alkyl spacers reduce interaction strength .

Table 2: Hydrogen Bonding and Thermal Properties

Biological Activity

N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound characterized by its complex structure, which includes a benzyl group, an oxalamide linkage, and a tosyl-protected oxazinan moiety. This unique arrangement of functional groups suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 431.5 g/mol. The compound features multiple functional groups that contribute to its chemical reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O5S |

| Molecular Weight | 431.5 g/mol |

| Structure | Contains oxazinan ring and tosyl group |

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of the Oxazinan Ring : This involves cyclization reactions using amino alcohols and aldehydes.

- Tosyl Protection : The oxazinan ring is protected with a tosyl group to prevent unwanted reactions.

- Formation of the Oxalamide Linkage : Reacting the protected oxazinan with oxalyl chloride forms the oxalamide.

- Introduction of the Benzyl Group : A nucleophilic substitution reaction introduces the benzyl group.

These steps require careful control of reaction conditions to ensure high yields and purity.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, related compounds have shown significant cytotoxic activity against various human cancer cell lines, including:

- A2780 (Ovarian Carcinoma)

- MCF-7 (Breast Cancer)

In these studies, compounds demonstrated IC50 values ranging from 4.47 to 52.8 μM, indicating potent antiproliferative effects . The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

The biological mechanism underlying the activity of this compound is believed to involve:

- Binding to Enzymes or Receptors : The compound may interact with specific molecular targets such as tubulin, modulating their activity.

- Induction of Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cell lines through their action on microtubules.

Study 1: Cytotoxic Evaluation

A study evaluating related oxazinan derivatives found that several compounds exhibited moderate to significant cytotoxicity against cancer cell lines. The most effective compounds were analyzed for their ability to induce cell cycle arrest and inhibit tubulin polymerization through flow cytometry and molecular docking studies .

Study 2: Molecular Docking Analysis

Molecular docking studies have been conducted to understand the interactions between these compounds and tubulin at the colchicine-binding site. These studies help elucidate how structural variations influence biological activity and therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.